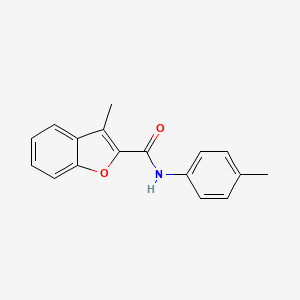

3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-9-13(10-8-11)18-17(19)16-12(2)14-5-3-4-6-15(14)20-16/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGRQILLHAUSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones with aldehydes or the oxidative cyclization of ortho-alkynylphenols.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 4-methylphenylamine, under suitable conditions.

Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Overview:

The compound serves as a scaffold for the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Potential Therapeutic Uses:

- Antimicrobial Activity: Research indicates that benzofuran derivatives can exhibit significant antimicrobial properties. For instance, modifications at specific positions on the benzofuran nucleus have been shown to enhance antibacterial activity against various pathogens .

- Cancer Treatment: The compound's structural features suggest potential applications in oncology, particularly in targeting cancer cell pathways. Studies have indicated that similar compounds can inhibit tumor growth through mechanisms involving enzyme inhibition and receptor interaction.

Pharmacological Properties

Bioactivity:

3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide has been evaluated for its bioactivity across several models:

- In vitro Assays: These studies assess the compound's effects on cell lines derived from human and rodent sources, evaluating both efficacy and toxicity.

- Animal Models: Experimental models help in understanding the pharmacokinetics and therapeutic effects in vivo.

Toxicity Profile:

The compound exhibits low toxicity levels, making it a safer alternative compared to other synthetic cathinones, which are often associated with severe health risks .

Case Studies and Research Findings

Case Study 1: Antimicrobial Properties

A systematic review highlighted the synthesis of various benzofuran derivatives, including this compound, demonstrating potent antimicrobial activity against strains such as Candida albicans and Staphylococcus aureus. The study emphasized the importance of substituents at specific positions on the benzofuran ring to enhance efficacy .

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested for its ability to inhibit cancer cell proliferation. Results showed that it significantly reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent. Further exploration into its mechanism revealed interactions with key signaling pathways involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide depends on its specific biological target. In general, benzofuran derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Modulation: Interacting with receptors on cell surfaces and modulating their signaling pathways.

Ion Channel Blockade: Blocking ion channels and affecting ion transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Ring

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Structure: Replaces the 3-methyl group with an amino (-NH₂) group.

- Molecular Formula : C₁₆H₁₄N₂O₂ (MW: 266.30) .

- Increased polarity compared to the methyl analog, which may influence pharmacokinetic properties.

3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

- Structure : Features a 3-methylbenzamido substituent on the benzofuran and a 4-nitrophenyl group on the carboxamide.

- Molecular Formula : C₂₃H₁₇N₃O₅ (MW: 415.41) .

- Key Differences: The nitro group (-NO₂) on the phenyl ring is strongly electron-withdrawing, altering electronic density and reactivity. The extended benzamido group increases steric bulk, which could hinder binding in enzyme-active sites.

Variations in the Aryl Substituent

3-Amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

- Structure : Substitutes the 4-methylphenyl group with a 4-ethylphenyl moiety.

- Molecular Formula : C₁₇H₁₆N₂O₂ (MW: 282.30) .

- Steric effects from the ethyl group might reduce binding affinity in spatially constrained targets.

3-Methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

- Structure : Replaces the 4-methylphenyl group with a 4-phenyl-1,2,5-oxadiazol-3-yl heterocycle.

- Increased molecular rigidity compared to the parent compound.

Heterocyclic Modifications

3-Methyl-N-[5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

- Structure : Incorporates a thiadiazole ring with a methylsulfanyl substituent.

- Key Differences :

Molecular Weight and Polarity

*Calculated based on molecular formula C₁₇H₁₅NO₂.

- Polarity Trends: Amino and nitro substituents reduce logP, while alkyl groups (methyl, ethyl) increase hydrophobicity.

Implications for Research and Development

- Medicinal Chemistry: The 3-amino analog is a candidate for anti-inflammatory applications, while the thiadiazole derivative may explore anti-microbial pathways.

- Materials Science : The oxadiazole-containing analog could serve as a building block for organic semiconductors due to its electron-deficient aromatic system.

Biological Activity

3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Properties

The compound is primarily studied for its potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, which can lead to diverse pharmacological effects.

Key Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzofuran compounds exhibit significant antibacterial properties. The presence of specific functional groups is critical for enhancing activity against various strains .

- Anti-inflammatory Effects : Benzofuran derivatives have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, thereby altering cellular functions.

- Receptor Modulation : Interaction with cell surface receptors can modulate signaling pathways that control cell proliferation and apoptosis.

- Ion Channel Blockade : By blocking ion channels, the compound can affect ion transport across cell membranes, influencing cellular excitability and signaling.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Studies have shown that modifications to the benzofuran core and substituents significantly impact its efficacy:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin against various cancer cell lines, indicating strong potential as anticancer agents .

- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives could trigger apoptosis in MCF-7 breast cancer cells through caspase activation pathways, suggesting a mechanism by which these compounds exert their anticancer effects .

- Antimicrobial Efficacy : Research on benzofuran derivatives showed MIC values ranging from 0.78 to 6.25 μg/mL against various bacterial strains, highlighting the importance of specific chemical modifications for enhancing antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide, and how is structural purity ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Formation of the benzofuran core via condensation of o-hydroxyacetophenone derivatives with chloroacetone under basic conditions .

- Step 2 : Introduction of the 3-methyl group via Friedel-Crafts alkylation or directed ortho-methylation .

- Step 3 : Amide coupling between the benzofuran-2-carboxylic acid intermediate and 4-methylaniline using coupling agents like DCC/DMAP or EDC/HOBt .

- Analytical Validation : Purity and structure are confirmed via:

- HPLC (>98% purity), NMR (1H/13C for functional group verification), and HRMS (exact mass confirmation) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Methodological Answer :

- Solubility : Tested in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Critical micelle concentration (CMC) studies guide non-toxic dilution ranges .

- Stability : Assessed via LC-MS under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Degradation products (e.g., hydrolyzed amide bonds) are monitored .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer Activity : Screened against NCI-60 cell lines, with IC50 values calculated via MTT assays. Example: 12.5 µM against MCF-7 breast cancer cells .

- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?

- Methodological Answer :

- Catalytic Optimization : Use Pd-catalyzed cross-coupling for regioselective benzofuran formation .

- Byproduct Analysis : Employ LC-MS and preparative TLC to isolate impurities. Adjust reaction parameters (e.g., temperature, solvent polarity) to suppress side reactions .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How do conflicting bioactivity data (e.g., varying IC50 across studies) arise, and how are they resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC50 may stem from differences in ATP levels in viability assays .

- Orthogonal Validation : Confirm activity via alternate methods (e.g., apoptosis assays using Annexin V/PI staining vs. caspase-3 activation) .

Q. What strategies elucidate the metabolic fate of this compound in preclinical models?

- Methodological Answer :

- Metabolite Profiling : Use LC-HRMS with hepatocyte microsomes (human/rodent) to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Radiolabeling : Synthesize a 14C-labeled analog for mass balance studies in rodents to track excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.